4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both chloro and difluoroethyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One efficient route involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including cyclization, chlorination, and difluoroethylation to yield the target compound . The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethyl sulfoxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Lithiation: Directed lithiation at specific positions on the pyrrolopyrimidine ring allows for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and various nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or electrophiles used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolopyrimidine derivative, while lithiation followed by reaction with an aldehyde would produce a corresponding alcohol derivative.
Scientific Research Applications
4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, antimicrobial, and anticancer agents.
Biological Studies: The compound is used to study the interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoroethyl groups enhance its binding affinity and selectivity towards these targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the difluoroethyl group, which may result in different biological activities and chemical properties.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Contains an additional chloro group, which can alter its reactivity and interactions with biological targets.
Uniqueness
4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chloro and difluoroethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold in drug discovery and other scientific research applications.
Properties
IUPAC Name |
4-chloro-7-(2,2-difluoroethyl)pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2N3/c9-7-5-1-2-14(3-6(10)11)8(5)13-4-12-7/h1-2,4,6H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSNQLPWHXGFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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